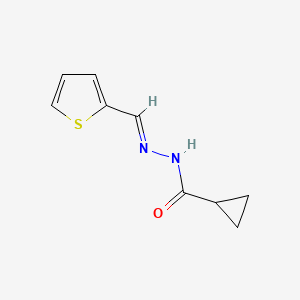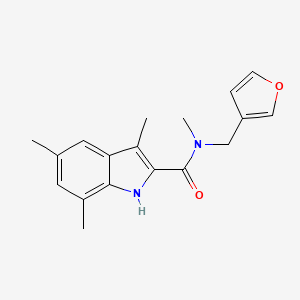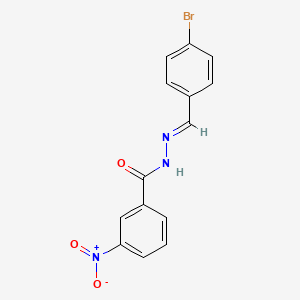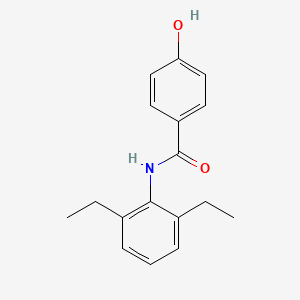
N'-(2-thienylmethylene)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N'-(2-thienylmethylene)cyclopropanecarbohydrazide and related compounds involves a series of chemical reactions that carefully construct the cyclopropane core and integrate the thiophene and hydrazide functionalities. While specific synthesis pathways for N'-(2-thienylmethylene)cyclopropanecarbohydrazide are not directly detailed in the available literature, analogous compounds, such as those involving furan or thiazol rings, have been synthesized through methodologies that might be adapted for N'-(2-thienylmethylene)cyclopropanecarbohydrazide. These methodologies often include the formation of the cyclopropane ring followed by the attachment or formation of the thiophene and hydrazide groups through various organic synthesis techniques such as condensation reactions, cycloadditions, or substitution reactions (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of N'-(2-thienylmethylene)cyclopropanecarbohydrazide, akin to related compounds, is characterized by spectroscopic and computational methods. Techniques such as IR, NMR, UV, and X-ray single-crystal diffraction are pivotal in determining the molecular conformation, electronic structure, and spatial arrangement of atoms within the molecule. For analogous molecules, density functional theory (DFT) calculations have provided insights into the vibrational analysis, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and theoretical conformational analyses (Inkaya et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N'-(2-thienylmethylene)cyclopropanecarbohydrazide can be inferred from studies on similar compounds. These compounds are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, depending on the functional groups present. For instance, reactions involving N-(2-thienylmethylidene) derivatives with diiron nonacarbonyl have been explored to yield cyclometallated diiron complexes, indicating the potential for N'-(2-thienylmethylene)cyclopropanecarbohydrazide to engage in organometallic chemistry (Tzeng et al., 2003).
科学的研究の応用
Cyclopropane Derivatives in Drug Development
The cyclopropane ring, a core component of N'-(2-thienylmethylene)cyclopropanecarbohydrazide, is increasingly used in drug development, transitioning drug candidates from preclinical to clinical stages. Cyclopropane rings enhance drug potency and reduce off-target effects due to their structural features, including coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character of C-C bonds. These properties address multiple roadblocks in drug discovery, such as enhancing potency and reducing off-target effects, making cyclopropane derivatives valuable in medicinal chemistry (Talele, 2016).
Stereoselective Cyclopropanation Reactions
Cyclopropane subunits play a critical role in organic chemistry due to their presence in a wide range of naturally occurring compounds and their utility in studying bonding features of highly strained cycloalkanes. Cyclopropanes serve as versatile synthetic intermediates in the synthesis of more functionalized cycloalkanes and acyclic compounds. Recent efforts have focused on enantioselective synthesis of cyclopropanes, highlighting their importance in creating effective insecticides and developing new methods for preparing enantiomerically pure cyclopropanes (Lebel, Marcoux, Molinaro, & Charette, 2003).
Antimalarial and Antileukemic Properties
Transition metal complexes with thiosemicarbazones derived from cyclopropane-containing compounds demonstrate reduced antimalarial activity but enhanced antileukemic properties. This indicates the potential of cyclopropane derivatives in developing treatments for leukemia, showcasing the versatility of cyclopropane-based compounds in medicinal applications (Scovill, Klayman, & Franchino, 1982).
Ethylene Response Inhibitors in Plants
Cyclopropane derivatives like 1-methylcyclopropene have shown to bind to the ethylene receptor in plants, preventing ethylene's physiological action. This has significant commercial applications in extending the vase life of cut flowers and the display life of potted plants, as well as regulating fruit ripening and preventing ethylene's deleterious effects in vegetables (Sisler & Serek, 1997).
Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities
Cyanoacetylhydrazine, a key intermediate in the synthesis of cyclopropane-containing compounds, has been used to synthesize new thiophene, pyran, thiazole, and fused heterocyclic derivatives exhibiting significant antitumor activity. This underscores the potential of cyclopropane and its derivatives in the development of new antitumor agents (Mohareb, El-Sayed, & Abdelaziz, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-9(7-3-4-7)11-10-6-8-2-1-5-13-8/h1-2,5-7H,3-4H2,(H,11,12)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCIBERJKZYXCC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-thiophen-2-ylmethylidene]cyclopropanecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)
![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
